molecular formula C17H17NO4 B554491 Z-D-Phe-OH CAS No. 2448-45-5

Z-D-Phe-OH

Cat. No.: B554491
CAS No.: 2448-45-5
M. Wt: 299.32 g/mol
InChI Key: RRONHWAVOYADJL-UHFFFAOYSA-N
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Description

Z-D-Phenylalanine: (Z-D-Phe-OH) is a derivative of the amino acid phenylalanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) protecting group attached to the amino group of D-phenylalanine. The compound has the molecular formula C17H17NO4 and is commonly used in peptide synthesis and various biochemical applications .

Mechanism of Action

Target of Action

Z-D-Phe-OH, also known as N-Cbz-D-phenylalanine, is primarily used for affinity chromatography of proteinases . One of its main targets is the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus . This enzyme plays a crucial role in the degradation of fibrinogen, a protein involved in blood clotting.

Mode of Action

It is known to interact with its target enzymes and inhibit their activity . This interaction likely involves the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific enzymes it targets. For example, by inhibiting the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus, it may affect the organism’s ability to degrade fibrinogen . This could potentially impact processes such as blood clotting and tissue remodeling.

Biochemical Analysis

Biochemical Properties

Z-D-Phe-OH is used for affinity chromatography of proteinases such as the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus This suggests that it interacts with these enzymes, potentially through binding interactions

Cellular Effects

It is known that the Phe-Phe motif, which this compound is a part of, can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that this compound could influence cell function through its role in these processes.

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that it is used in the synthesis of peptides, suggesting that it may interact with biomolecules through binding interactions. It may also influence enzyme activity, given its use in affinity chromatography of proteinases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-D-Phenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-phenylalanine using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of Z-D-Phenylalanine often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method where the compound is synthesized on a solid support, allowing for efficient purification and high yields .

Chemical Reactions Analysis

Types of Reactions: Z-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Coupling Reactions: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

Chemistry: Z-D-Phenylalanine is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins .

Biology: In biological research, Z-D-Phenylalanine is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of enzyme inhibitors and substrates for biochemical assays .

Medicine: Z-D-Phenylalanine has applications in drug discovery and development. It is used in the synthesis of peptide-based drugs and as a precursor for the development of enzyme inhibitors .

Industry: In the pharmaceutical industry, Z-D-Phenylalanine is used in the production of peptide-based therapeutics and diagnostic agents. It is also employed in the synthesis of bioactive peptides for various industrial applications .

Comparison with Similar Compounds

Uniqueness: Z-D-Phenylalanine is unique due to its D-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s interactions with enzymes and other biomolecules, making it valuable in the synthesis of peptides with specific stereochemical requirements .

Properties

IUPAC Name

3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONHWAVOYADJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283588
Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-57-6, 2448-45-5, 1161-13-3
Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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URL https://commonchemistry.cas.org/detail?cas_rn=3588-57-6
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Record name N-Benzyloxycarbonyl-DL-3-phenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522449
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Record name 1161-13-3
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Record name 3588-57-6
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Record name N-(Benzyloxycarbonyl)-DL-phenylalanine
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Record name N-benzyloxycarbonyl-DL-3-phenylalanine
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Synthesis routes and methods

Procedure details

82 mmol (13.9 g) of benzyl chloroformate and 20 ml of 4M aqueous sodium hydroxide are added over a period of 30 minutes to a solution, cooled to 0° C., of 80 mmol (13.2 g) of phenylalanine in 20 ml of 4M aqueous sodium hydroxide. The solution returns to room temperature during a period of 1 hour. The reaction mixture is extracted with ether. The aqueous phase is rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and washed to yield the expected compound.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Z-D-Phenylalanine used in the synthesis of the tripeptide derivatives related to Gramicidin S?

A1: While the provided research abstract [] doesn't explicitly state the reason for using Z-D-Phenylalanine in this specific case, it mentions employing the Z-group (carbobenzyloxy) thoroughly as an N-protecting group. Protecting groups like carbobenzyloxy are crucial in peptide synthesis to prevent unwanted side reactions and ensure the desired sequence is achieved. The “D” configuration suggests that the researchers were likely interested in incorporating D-amino acids into the peptide sequence. This is a common strategy to modify the properties of peptides, such as increasing their resistance to enzymatic degradation.

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